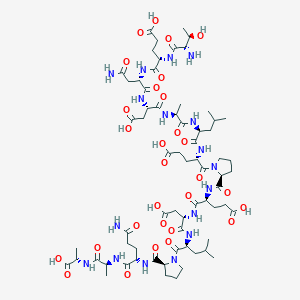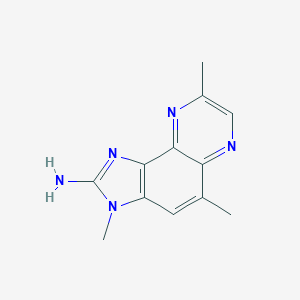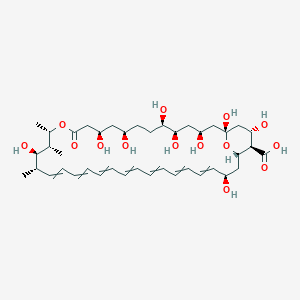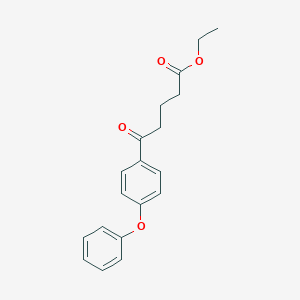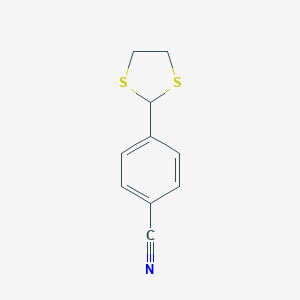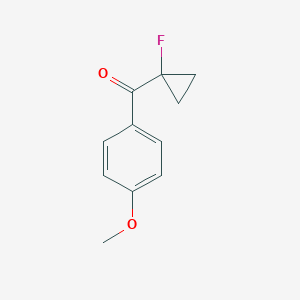
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone, also known as FCPR-MO, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has potential applications in various fields of scientific research. It has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for cancer and autoimmune disease research. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has also been studied for its potential use as a probe in magnetic resonance imaging (MRI) and as a ligand for positron emission tomography (PET) imaging.
Mecanismo De Acción
The exact mechanism of action of (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone is not fully understood. However, studies have shown that it interacts with certain proteins and enzymes in the body, leading to the inhibition of tumor growth and inflammation. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in imaging studies.
Efectos Bioquímicos Y Fisiológicos
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone can reduce tumor size and improve survival rates in animal models. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and stability. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone also has a low toxicity profile, making it a safe compound to use in in vitro and in vivo studies. However, (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone research. One potential direction is to further explore its antitumor and anti-inflammatory properties, with the aim of developing new therapies for cancer and autoimmune diseases. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone could also be further studied as a probe for MRI and PET imaging, with the goal of improving imaging techniques and developing new diagnostic tools. Additionally, further research could be conducted to better understand the mechanism of action of (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone, which could lead to the development of new drugs and therapies.
Métodos De Síntesis
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone can be synthesized through a multistep process that involves the reaction of (4-methoxyphenyl)cyclopropyl ketone with fluorine gas in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone. This synthesis method has been optimized to provide high yields and purity of (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone.
Propiedades
Número CAS |
103543-85-7 |
|---|---|
Nombre del producto |
(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone |
Fórmula molecular |
C11H11FO2 |
Peso molecular |
194.2 g/mol |
Nombre IUPAC |
(1-fluorocyclopropyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C11H11FO2/c1-14-9-4-2-8(3-5-9)10(13)11(12)6-7-11/h2-5H,6-7H2,1H3 |
Clave InChI |
BQOXHSGUJQVIQF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2(CC2)F |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2(CC2)F |
Sinónimos |
Methanone, (1-fluorocyclopropyl)(4-methoxyphenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



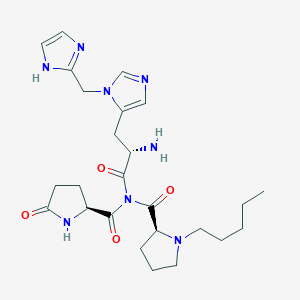
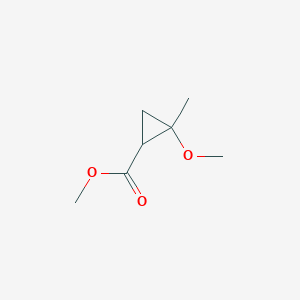
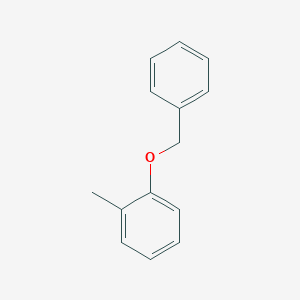
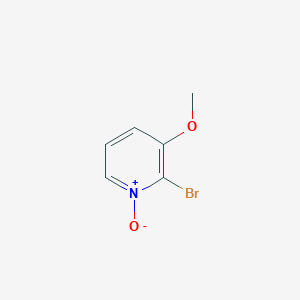
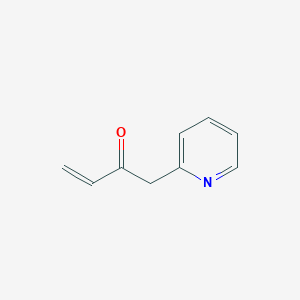
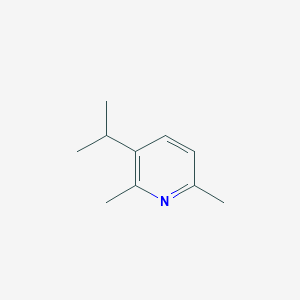
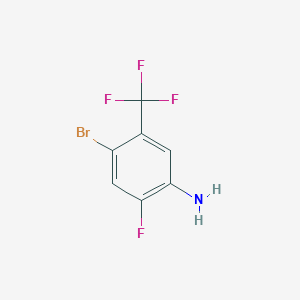
![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)
